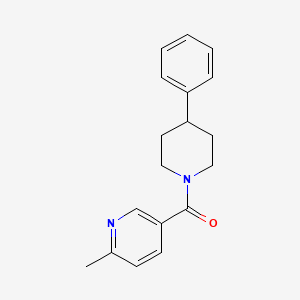
(6-Methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and is a member of the piperidine family of compounds. MPMP has been found to have various biochemical and physiological effects and is currently being studied for its potential use in scientific research.
作用机制
The mechanism of action of MPMP involves its binding to the dopamine D2 receptor. MPMP has a high affinity for this receptor and acts as a partial agonist. This means that MPMP can activate the receptor but not to the same extent as dopamine. The binding of MPMP to the dopamine D2 receptor leads to an increase in dopamine release, which can have various effects on the brain.
Biochemical and Physiological Effects:
MPMP has been found to have various biochemical and physiological effects. The compound has been shown to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior. MPMP has also been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia. Additionally, MPMP has been found to have analgesic effects, which may make it useful in the treatment of pain.
实验室实验的优点和局限性
One of the primary advantages of using MPMP in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, MPMP is relatively easy to synthesize and has a high yield, making it a cost-effective compound to use in research. However, one of the limitations of using MPMP is its potential for abuse. MPMP has been shown to have psychoactive effects and may be addictive.
未来方向
There are several future directions for research on MPMP. One potential direction is the development of new compounds that have similar properties to MPMP but with fewer potential side effects. Additionally, further research is needed to determine the potential therapeutic uses of MPMP in the treatment of neurological and psychiatric disorders. Finally, more studies are needed to determine the long-term effects of MPMP use and its potential for abuse.
合成方法
The synthesis of MPMP involves the reaction of 3-Acetyl-6-methylpyridine with 4-Phenylpiperidine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of MPMP is high, and the purity of the compound can be easily achieved through various purification techniques.
科学研究应用
MPMP has been found to have various applications in scientific research. One of the primary applications of MPMP is in the field of neuroscience. MPMP has been shown to have a high affinity for the dopamine D2 receptor and has been used to study the role of this receptor in various neurological disorders. MPMP has also been used to study the effects of dopamine on the brain and its potential use in the treatment of psychiatric disorders.
属性
IUPAC Name |
(6-methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-7-8-17(13-19-14)18(21)20-11-9-16(10-12-20)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYKHZRMJVYHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2R)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B7498944.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2,2,2-trifluoroethoxy)phenyl]methanone](/img/structure/B7498955.png)

![(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol](/img/structure/B7498971.png)

![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)

![N-(2,4-difluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499010.png)

![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)
![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)
